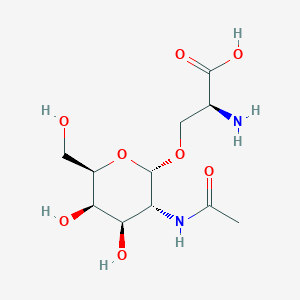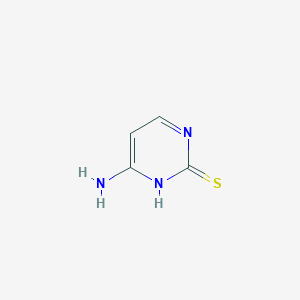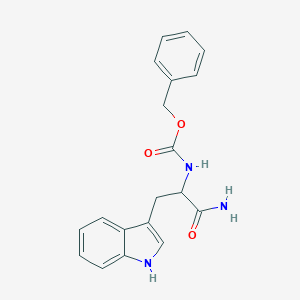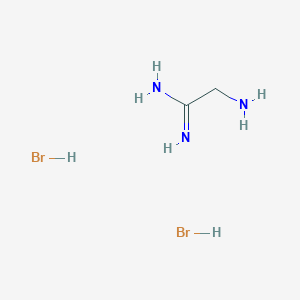
O-(2-Acétamido-2-désoxy-α-D-galactopyranosyl)-L-sérine
Vue d'ensemble
Description
O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine: is a glycopeptide that consists of an amino acid, L-serine, linked to a sugar molecule, 2-acetamido-2-deoxy-alpha-D-galactopyranose. This compound is significant in the study of glycoproteins and glycosylation processes, which are essential in various biological functions and disease mechanisms.
Applications De Recherche Scientifique
O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of glycopeptides.
Biology: Important in the study of glycoproteins and their role in cell signaling, immune response, and protein folding.
Medicine: Investigated for its potential in developing glycopeptide-based therapeutics and vaccines.
Industry: Utilized in the production of glycosylated proteins and enzymes for various industrial applications.
Mécanisme D'action
The mechanism of action for this compound is not explicitly mentioned in the search results. Given its role as a glycosylation product, it may play a role in various biological processes where glycosylation is involved.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine typically involves the glycosylation of L-serine with 2-acetamido-2-deoxy-alpha-D-galactopyranose. This process can be achieved through various methods, including chemical synthesis and enzymatic glycosylation. Chemical synthesis often involves the use of protecting groups to prevent unwanted reactions and the activation of the sugar moiety to facilitate the glycosylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Enzymatic methods may also be employed, utilizing glycosyltransferases to catalyze the glycosylation reaction under mild conditions, which can be more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the acetamido moiety can be reduced to form amine derivatives.
Substitution: The hydroxyl groups in the sugar moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce amine derivatives, and substitution can result in various alkylated or acylated products.
Comparaison Avec Des Composés Similaires
- O-(2-Acetamido-2-deoxy-beta-D-galactopyranosyl)-L-serine
- O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-L-serine
- O-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-L-serine
Comparison: O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine is unique due to its specific glycosylation pattern, which can influence its biological activity and interactions. Compared to its beta-anomers, the alpha-anomer may exhibit different binding affinities and specificities for carbohydrate-binding proteins. Additionally, the galactopyranosyl and glucopyranosyl derivatives can have distinct roles in biological processes and applications in research and industry.
Propriétés
IUPAC Name |
(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8-,9+,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDMNGDGDYFZRE-WKWISIMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67262-86-6 | |
| Record name | O-(N-acetyl-alpha-D-galactosaminyl)-L-serine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02397 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of O-(2-Acetamido-2-deoxy-α-D-galactopyranosyl)-L-serine in biological recognition processes?
A1: O-(2-Acetamido-2-deoxy-α-D-galactopyranosyl)-L-serine represents the core structure of the Tn antigen, a carbohydrate antigen found on various cell surface glycoproteins. [, ] This antigen plays a crucial role in cell-cell recognition and can be recognized by specific lectins, proteins that bind to carbohydrates. [] Understanding the interaction between this compound and lectins is important for unraveling the mechanisms of various biological processes, including immune responses and pathogen recognition.
Q2: How does the anomeric configuration of the sugar moiety in O-(2-Acetamido-2-deoxy-D-galactopyranosyl)-L-serine influence its interaction with lectins?
A2: Research has demonstrated that the anomeric configuration of the sugar moiety significantly affects the binding affinity of O-(2-Acetamido-2-deoxy-D-galactopyranosyl)-L-serine to different lectins. [] For instance, the study found that Agaricus bisporus hemagglutinin (a lectin from mushrooms) shows selectivity towards the α-anomer of the compound. In contrast, Arachis hypogaea (peanut) and Bauhinia purpurea hemagglutinins exhibit specificity towards the β-anomer. [] This difference in binding preference highlights the importance of stereochemistry in carbohydrate-protein interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















